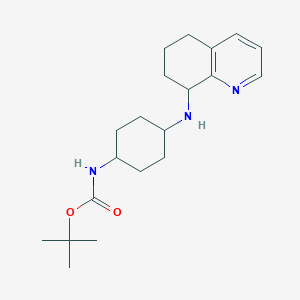
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted isoxazole ring and a chloro-substituted acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Bromination: The isoxazole ring is then brominated using a brominating agent like bromine or N-bromosuccinimide.
Acetamide Formation: The brominated isoxazole is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the bromo or chloro groups are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromo or chloro groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.
科学研究应用
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism of action of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- involves its interaction with specific molecular targets. The bromo and chloro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can interact with nucleophilic sites in proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Acetamide, N-(4-bromo-3-methylphenyl)-2-chloro-
- Acetamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-bromo-
- Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-fluoro-
Uniqueness
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is unique due to the specific combination of bromo and chloro substituents on the isoxazole and acetamide groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
649701-21-3 |
|---|---|
分子式 |
C6H6BrClN2O2 |
分子量 |
253.48 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-2-chloroacetamide |
InChI |
InChI=1S/C6H6BrClN2O2/c1-3-5(7)6(12-10-3)9-4(11)2-8/h2H2,1H3,(H,9,11) |
InChI 键 |
HCTNKQJULAZSEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1Br)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)




![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)


